tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate
Description
tert-Butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a propyl linker, and a branched amine moiety comprising a methyl group and a 2-aminoethyl substituent. This compound is commonly used as an intermediate in organic synthesis, particularly in medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its structure allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group for applications in drug discovery and peptidomimetics .
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-aminoethyl(methyl)amino]propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)13-7-5-8-14(4)9-6-12/h5-9,12H2,1-4H3,(H,13,15) |
InChI Key |
JGZDMHSVTXQYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)CCN |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation Using Alkyl Phenyl Carbonates
Research indicates that alkyl phenyl carbonates are effective reagents for carbamate protection of polyamines, offering selectivity and mild reaction conditions. A typical procedure involves:
- Reacting a polyamine with an alkyl phenyl carbonate in the presence of a base such as triethylamine or sodium bicarbonate.
- The carbamate group attaches selectively to primary or secondary amines, forming stable carbamate derivatives.
"A method for carbamate protection of polyamines using alkyl phenyl carbonates has been developed, allowing selective protection of amino groups under mild conditions" (Source).
Specific Synthesis of tert-Butyl Carbamate Derivatives
The synthesis of tert-butyl carbamate derivatives, such as tert-butyl N-(3-aminopropyl)carbamate, can be achieved by:
- Reacting the corresponding amine with tert-butyl chloroformate in the presence of a base like N-methylmorpholine.
- This reaction proceeds via nucleophilic attack on the chloroformate, forming the carbamate linkage.
R-NH2 + (Boc)Cl → R-NH-CO-OtBu
| Reagent | Solvent | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl chloroformate | Dichloromethane | N-methylmorpholine | 60-80% |
Stepwise Synthesis of the Target Compound
Starting Material Preparation
- N-BOC-D-Serine is synthesized via established methods involving protection of amino acids, as referenced in the Journal of Organic Chemistry (1987).
Formation of the Intermediate
- N-BOC-D-Serine reacts with isobutyl chlorocarbonate to form a mixed acid anhydride, facilitated by N-methylmorpholine, under low temperature conditions (-10°C to 0°C).
- This intermediate then reacts with benzylamine in anhydrous ethyl acetate, leading to the formation of the carbamate derivative with high yields (~90-93%).
Alkylation to Introduce the (2-Aminoethyl)(methyl)amino Group
- The carbamate intermediate undergoes phase-transfer catalysis with tetrabutylammonium bromide and methyl sulfate as methylating agents.
- Potassium hydroxide is used as a base to facilitate methylation on the amino groups, yielding the methylated aminoethyl derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Tetrabutylammonium bromide (0.025–0.2 molar ratio) |
| Methylating agent | Methyl sulfate |
| Solvent | Ethyl acetate |
| Temperature | -10°C to 20°C |
Yields: Ranged from 92% to 97% depending on specific conditions (embodiments 4-6).
Alternative Approaches
Direct Carbamate Formation Using tert-Butyl Chloroformate
- Reacting the amino precursor with tert-butyl chloroformate in the presence of a base yields the protected carbamate directly.
- This method is advantageous for its straightforwardness but may require purification steps to remove unreacted reagents and by-products.
Use of Methyl Phenyl Carbonates
- Alkyl phenyl carbonates can selectively protect amino groups, especially in polyamines, under mild conditions.
- The process involves nucleophilic attack by amino groups on the carbonate, forming stable carbamate linkages.
Summary of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of various derivatives for research purposes .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact mechanism of action may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is compared below with structurally analogous compounds, focusing on synthesis, spectral data, and functional attributes.
Spectral Data and Functional Group Analysis
IR Spectroscopy :
NMR Analysis :
- ¹H NMR :
- The target compound’s methyl groups (CH₃) resonate at δ 1.4–1.5 ppm, while NH signals appear at δ 1.2–2.0 ppm. Similar patterns are observed in compound 12 .
- Aromatic protons in indole-containing analogues (e.g., 26) appear at δ 6.8–7.5 ppm .
- ¹³C NMR :
The Boc carbonyl carbon resonates at ~155 ppm, consistent across all analogues .
Mass Spectrometry :
- Molecular ion peaks for Boc-protected compounds (e.g., 12: m/z 204.1, 13: m/z 232.3) increase with chain length or substituent complexity .
Biological Activity
Chemical Structure and Properties
tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is a carbamate compound characterized by a tert-butyl group, an aminoethyl moiety, and a propyl chain. Its molecular formula is with a molecular weight of approximately 231.34 g/mol. The unique structure enhances its lipophilicity, suggesting potential applications in drug discovery and therapeutic development.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups facilitates hydrogen bonding and other interactions critical for biological efficacy. Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Interaction Studies
Research has employed techniques such as surface plasmon resonance and isothermal titration calorimetry to assess the binding affinities of this compound with various biological targets. These studies suggest that it may interact favorably with certain receptors or enzymes, indicating its potential as a therapeutic agent.
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the potential biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (2-aminoethyl)carbamate | C7H16N2O2 | Lacks methyl substitution; simpler structure |
| Tert-butyl (3-amino-2-methylpropyl)carbamate | C9H20N2O2 | Contains a 3-amino group; different carbon chain length |
| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | C12H26N4O4 | More complex; contains multiple carbamate groups |
This table highlights how structural variations can influence biological activity and therapeutic applications.
Antimicrobial Activity
In studies focusing on antimicrobial properties, compounds structurally related to this compound have demonstrated significant efficacy against various bacterial strains. For instance, a related carbamate showed promising results in inhibiting growth in Staphylococcus aureus and Escherichia coli, suggesting that the amino groups may play a crucial role in enhancing antimicrobial activity.
Anti-inflammatory Effects
Research has also indicated that similar compounds can exhibit anti-inflammatory effects by modulating cytokine production. For example, compounds targeting the NF-kB pathway have shown reduced levels of pro-inflammatory cytokines in vitro, which could be extrapolated to suggest potential anti-inflammatory properties for this compound .
Anticancer Potential
In cancer research, derivatives of this compound have been evaluated for their ability to inhibit tumor growth. A study demonstrated that structurally analogous carbamates could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests that this compound may hold similar anticancer potential .
Q & A
Q. Basic
- ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl, 9H), δ 3.2–3.5 ppm (methylene/methylamino protons), and δ 5.1 ppm (carbamate NH, broad) .
- ¹³C NMR: Signals at δ 28 ppm (tert-butyl CH₃), δ 80 ppm (quaternary C), and δ 156 ppm (carbamate C=O) .
- HRMS: Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., C₁₃H₂₆N₃O₂⁺ = 280.2015) .
What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?
Q. Advanced
- IC₅₀ Determination: Perform dose-response assays using recombinant enzymes (e.g., DPP-IV) and fluorogenic substrates. Plot inhibition curves to calculate IC₅₀ values .
- Kinetic Studies: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, reports this compound as a prodrug for DPP-IV inhibitors with IC₅₀ < 100 nM.
- Molecular Docking: Predict binding interactions using X-ray crystallography data (e.g., hydrogen bonding with catalytic residues) .
How do structural modifications of the aminoethyl and methylamino groups impact biological activity?
Q. Advanced
- Aminoethyl Chain: Lengthening the chain enhances solubility but may reduce target binding affinity due to steric hindrance .
- Methylamino Group: N-methylation improves metabolic stability by blocking oxidative deamination. shows methylated analogs exhibit 3-fold higher plasma half-lives in murine models.
Data Table 2: Structure-Activity Relationship (SAR)
| Modification | Bioactivity (IC₅₀) | Metabolic Stability |
|---|---|---|
| Ethylamino | 120 nM | Low |
| Methylamino | 85 nM | High |
| Propylamino | 200 nM | Moderate |
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE: Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
How can hydrogen bonding in the crystal structure inform drug design?
Advanced
X-ray crystallography () reveals bifurcated hydrogen bonds (N–H⋯O) stabilizing the molecule. These interactions mimic enzyme active sites, guiding rational drug design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
